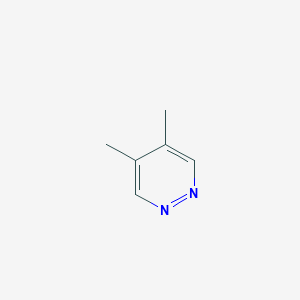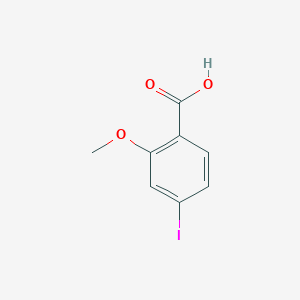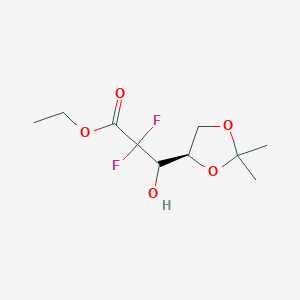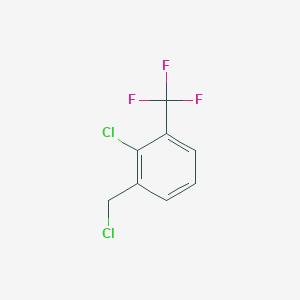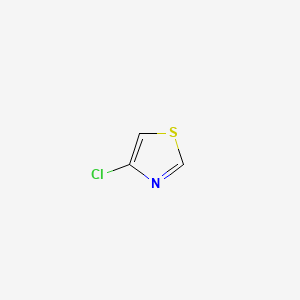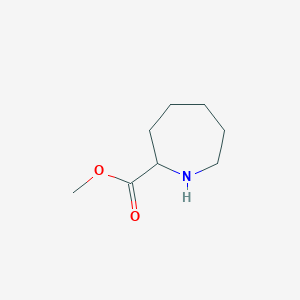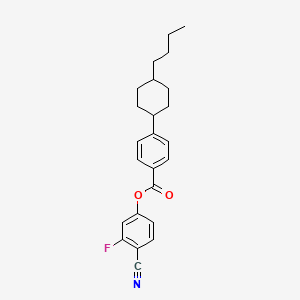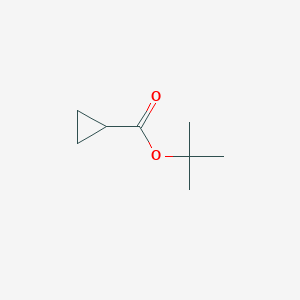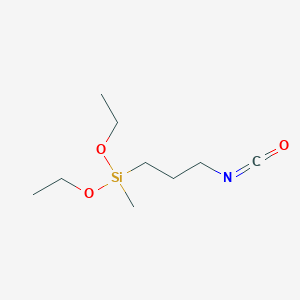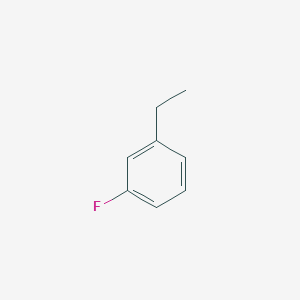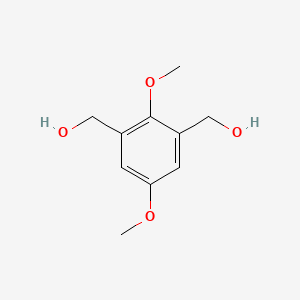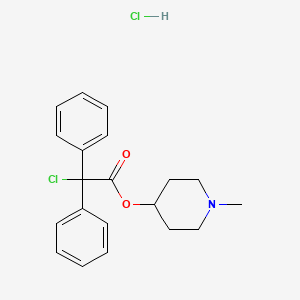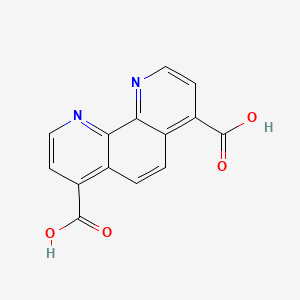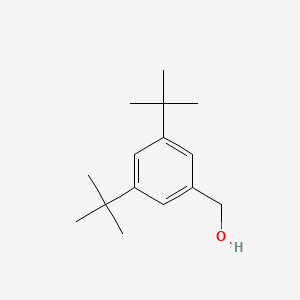
3,5-Di-tert-butylbenzyl Alcohol
Übersicht
Beschreibung
3,5-Di-tert-butylbenzyl Alcohol is an organic compound with the molecular formula C15H24O. It is characterized by the presence of two tert-butyl groups attached to a benzyl alcohol moiety. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzyl Alcohol can be synthesized through several methods. One common approach involves the alkylation of 3,5-di-tert-butylbenzyl chloride with a suitable alcohol under basic conditions. Another method includes the reduction of 3,5-di-tert-butylbenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Di-tert-butylbenzyl Alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: MnO2, KMnO4, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and catalysts.
Major Products:
Oxidation: 3,5-di-tert-butylbenzaldehyde.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butylbenzyl Alcohol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Di-tert-butylbenzyl Alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or other oxidized products. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3,5-di-tert-butylbenzyl Alcohol: Known for its antioxidant properties.
3,5-Di-tert-butylbenzaldehyde: An oxidation product of 3,5-Di-tert-butylbenzyl Alcohol.
Uniqueness: this compound is unique due to its stability and versatility in undergoing various chemical reactions. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to other benzyl alcohol derivatives .
Eigenschaften
IUPAC Name |
(3,5-ditert-butylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHRNYPVNFGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506016 | |
| Record name | (3,5-Di-tert-butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77387-57-6 | |
| Record name | (3,5-Di-tert-butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-hydroxy-3,5-di-tert-butylbenzyl alcohol in gas-liquid chromatography?
A: 4-hydroxy-3,5-di-tert-butylbenzyl alcohol shows promise as a combined antioxidant and tail-reducer in packed-column gas-liquid chromatography []. While the exact mechanism of action requires further investigation, its presence likely minimizes oxidative degradation of analytes during the separation process, leading to improved peak shapes and potentially enhanced analytical accuracy.
Q2: Can 3,5-di-tert-butylbenzyl alcohol be catalytically oxidized?
A: Yes, research indicates that this compound can undergo solid-phase catalytic oxidation []. The specific conditions and catalysts employed significantly influence the reaction products and selectivity. Further research into optimizing this catalytic process could uncover valuable synthetic pathways and applications for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
